2,4-Dimethylpyrimidine-5-carboxamide
Overview
Description
2,4-Dimethylpyrimidine-5-carboxamide is an organic compound with the molecular formula C7H9N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and a carboxamide group at position 5.
Mechanism of Action
Target of Action
Pyrimidine analogs have been reported to inhibit seca, a key component of the bacterial sec-dependent secretion pathway . This enzyme is considered an important drug target in anti-TB drug development .
Mode of Action
It is known that pyrimidine analogs interact with their targets, leading to changes in the target’s function . For instance, they can inhibit the ATPase activity of SecA, disrupting the protein secretion machinery essential for bacterial survival .
Biochemical Pathways
It is known that inhibitors of seca, such as pyrimidine analogs, disrupt the sec-dependent protein secretion pathway . This disruption can affect downstream processes, including the translocation of proteins from the cytosol across or into the cytoplasmic membrane .
Result of Action
It is known that the inhibition of seca by pyrimidine analogs can disrupt bacterial protein secretion, potentially leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with.
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 2,4-Dimethylpyrimidine-5-carboxamide in animal models. The effects of chemical compounds can vary with different dosages, and this is an important area of study for any new compound .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of chemical compounds can be influenced by various factors, including transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylpyrimidine with a suitable amide source, such as formamide, under acidic or basic conditions to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylpyrimidine-5-carboxamide has several applications across different fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
2,4-Dimethylpyrimidine: Lacks the carboxamide group, making it less versatile in terms of chemical reactivity.
5-Carboxamidepyrimidine: Lacks the methyl groups, which may affect its biological activity and solubility.
2,4,6-Trimethylpyrimidine: Contains an additional methyl group, which can alter its chemical and physical properties.
Uniqueness: 2,4-Dimethylpyrimidine-5-carboxamide is unique due to the presence of both methyl groups and the carboxamide group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,4-dimethylpyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-6(7(8)11)3-9-5(2)10-4/h3H,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNITZDKHJGIGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296344 | |
Record name | 2,4-dimethylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53554-30-6 | |
Record name | NSC108897 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dimethylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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